A Comprehensive Technical Guide to 2,3-Difluorobenzoyl Chloride for Researchers and Drug Development Professionals
A Comprehensive Technical Guide to 2,3-Difluorobenzoyl Chloride for Researchers and Drug Development Professionals
Introduction
2,3-Difluorobenzoyl chloride is a fluorinated aromatic acyl chloride that serves as a critical building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the two fluorine atoms on the benzene ring, make it a valuable reagent for the introduction of the 2,3-difluorobenzoyl moiety into various molecular scaffolds. This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its relevance to researchers and scientists in drug development.
Core Properties of 2,3-Difluorobenzoyl Chloride
The physical and chemical properties of 2,3-Difluorobenzoyl chloride are summarized below. These characteristics are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 18355-73-2 | [1][2][3] |
| Molecular Formula | C₇H₃ClF₂O | [1][3] |
| Molecular Weight | 176.55 g/mol | [3] |
| Appearance | Liquid | [3] |
| Boiling Point | 85-87 °C at 14 mmHg | [3] |
| Density | 1.423 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.5143 | [3] |
| Flash Point | 91 °C (195.8 °F) - closed cup | [3] |
| Purity | Typically ≥97% | [3] |
Synthesis and Reactivity
2,3-Difluorobenzoyl chloride is most commonly synthesized from 2,3-difluorobenzoic acid. The reaction typically involves the use of a chlorinating agent, with thionyl chloride (SOCl₂) being a prevalent choice.
Experimental Protocol: Synthesis of 2,3-Difluorobenzoyl Chloride
Materials:
-
2,3-difluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (or another inert solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts), add 2,3-difluorobenzoic acid.
-
Add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents).
-
Add a catalytic amount of anhydrous DMF (a few drops).
-
The reaction mixture is gently refluxed. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure. Co-evaporation with an inert solvent like toluene can aid in the complete removal of residual thionyl chloride.
-
The resulting crude 2,3-difluorobenzoyl chloride can be purified by fractional distillation under reduced pressure to yield the pure product.
Applications in Drug Development
The primary utility of 2,3-difluorobenzoyl chloride in drug development lies in its role as a precursor for the synthesis of more complex molecules with potential biological activity. A notable application is in the preparation of N-substituted benzamides, particularly those incorporating a benzothiazole moiety.[3]
Experimental Protocol: Synthesis of N-(6-chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,3-difluorobenzamide
This protocol describes the acylation of a substituted aminobenzothiazole with 2,3-difluorobenzoyl chloride.
Materials:
-
2-amino-6-chloro-5-fluorobenzothiazole
-
2,3-Difluorobenzoyl chloride
-
Anhydrous pyridine (or another suitable base like triethylamine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
Procedure:
-
Dissolve 2-amino-6-chloro-5-fluorobenzothiazole in an anhydrous aprotic solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base, such as anhydrous pyridine, to the solution. This will act as a nucleophilic catalyst and an acid scavenger.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of 2,3-difluorobenzoyl chloride in the same anhydrous solvent to the cooled reaction mixture.
-
Allow the reaction to stir at a low temperature and then gradually warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid chloride, and finally with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure N-(6-chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,3-difluorobenzamide.
Biological Significance of Derivatives
While 2,3-difluorobenzoyl chloride itself is a reactive intermediate, its derivatives, particularly those containing the benzothiazole scaffold, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities include antimicrobial (antibacterial and antifungal), anti-inflammatory, and antitumor properties.[4][5][6] The incorporation of the difluorobenzoyl group can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.
Visualizing Workflows and Pathways
Synthesis Workflow
The following diagram illustrates the synthetic pathway from 2,3-difluorobenzoic acid to the biologically relevant benzothiazole derivative.
Caption: Synthetic workflow for 2,3-difluorobenzoyl chloride and its application.
Potential Biological Activities of Benzothiazole Derivatives
This diagram illustrates the potential therapeutic applications stemming from the benzothiazole scaffold, which can be synthesized using 2,3-difluorobenzoyl chloride.
Caption: Biological activities of benzothiazole derivatives in drug discovery.
Safety and Handling
2,3-Difluorobenzoyl chloride is a corrosive substance that reacts with water and is a lachrymator.[3][4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Storage should be in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P310: Immediately call a POISON CENTER or doctor/physician.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. 2,3-Difluorobenzoyl chloride [xieshichem.com]
- 3. 2,3-Difluorobenzoyl chloride 97 18355-73-2 [sigmaaldrich.com]
- 4. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
